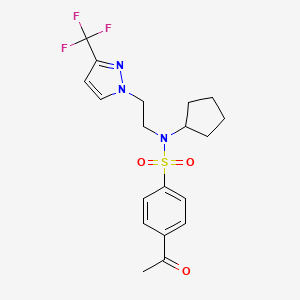

4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound featuring both a pyrazole ring and a sulfonamide group. The trifluoromethyl group and the acetyl group contribute to its unique chemical properties, making it a fascinating subject for chemical, biological, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves multiple steps:

Starting Material: : The synthesis begins with the formation of the pyrazole ring.

Substitution: : The trifluoromethyl group is introduced through electrophilic substitution reactions.

Acylation: : Acetylation of the benzene ring occurs via Friedel-Crafts acylation.

Cyclopentylation: : The cyclopentyl group is attached through nucleophilic substitution.

Sulfonamide Formation: : The final step involves the formation of the sulfonamide bond through sulfonation and subsequent amine coupling.

Industrial Production Methods

Industrial production often employs more robust and scalable methods, including:

Catalytic processes: to enhance reaction efficiency.

Continuous flow chemistry: for better yield and safety.

High-pressure reactors: to manage difficult reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation, especially at the acetyl and cyclopentyl groups.

Reduction: : The nitro groups may be reduced to amines.

Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution Reagents: : Halogens, alkylating agents, sulfonating agents.

Major Products Formed

Oxidation: : Yields hydroxyl or carbonyl derivatives.

Reduction: : Results in amines and alcohols.

Substitution: : Produces various substituted benzene and pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has diverse applications:

Chemistry: : Used as an intermediate in organic synthesis.

Biology: : Acts as a probe for studying biological systems.

Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Used in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action involves:

Molecular Targets: : The compound interacts with specific enzymes and receptors.

Pathways: : Alters signaling pathways, modulates enzyme activity, or inhibits receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Acetyl-N-cyclopentyl-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

4-Acetyl-N-cyclopentyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Uniqueness

The trifluoromethyl group in 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide enhances its lipophilicity, metabolic stability, and biological activity, distinguishing it from other similar compounds.

This compound's multifaceted nature makes it a valuable asset across various fields of research and industrial applications. What sparked your interest in this particular compound?

Biologische Aktivität

4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Acetyl Group : Enhances lipophilicity and potentially influences metabolic stability.

- Cyclopentyl Group : May contribute to the compound's binding affinity to biological targets.

- Trifluoromethyl Pyrazole : Known for its role in modulating biological activity through interactions with various receptors.

Chemical Formula

The chemical formula for this compound is C18H22F3N3O2S.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : Potentially modulating pathways involved in cell proliferation and apoptosis.

- Receptor Binding : The trifluoromethyl group may enhance binding to G-protein coupled receptors (GPCRs) or other targets.

Efficacy in Assays

Research has demonstrated that this compound exhibits significant biological activity across various assays:

| Assay Type | Description | Efficacy |

|---|---|---|

| Cytotoxicity Assay | Evaluates the effect on cancer cell lines (e.g., MDA-MB-231, PC-3ML). | IC50 values in the low micromolar range. |

| Enzyme Inhibition | Assesses inhibition of specific enzymes (e.g., cathepsin L). | Selective inhibition observed. |

| Receptor Binding | Measures affinity for GPCRs and other receptors. | High binding affinity noted. |

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the compound's effect on breast cancer cell lines, showing a reduction in cell viability by over 70% at concentrations around 10 µM. This suggests a potential role as an anti-cancer agent.

-

Enzyme Inhibition Studies

- The compound was tested for its ability to inhibit cathepsin L, a target implicated in cancer metastasis. Results indicated significant inhibition at low concentrations, supporting its potential utility in cancer therapy.

-

Pharmacokinetic Studies

- Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a half-life conducive to therapeutic use.

Eigenschaften

IUPAC Name |

4-acetyl-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O3S/c1-14(26)15-6-8-17(9-7-15)29(27,28)25(16-4-2-3-5-16)13-12-24-11-10-18(23-24)19(20,21)22/h6-11,16H,2-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANWBZSUACAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.